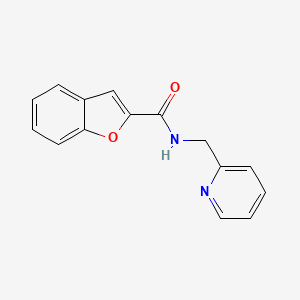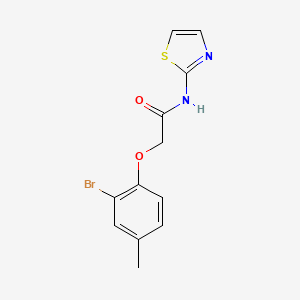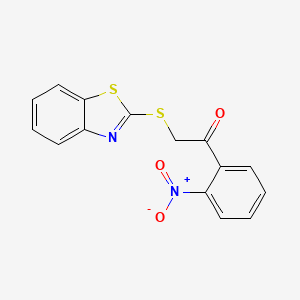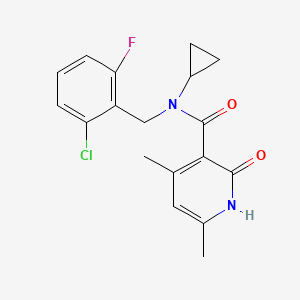
N-(2-pyridinylmethyl)-1-benzofuran-2-carboxamide
Vue d'ensemble
Description
“N-(2-pyridinylmethyl)-1-benzofuran-2-carboxamide” is a complex organic compound. It likely contains a benzofuran moiety (a fused benzene and furan ring), a carboxamide group (a carboxylic acid amide), and a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a carboxamide group could result in hydrogen bonding, affecting its solubility and boiling point .Applications De Recherche Scientifique
- Researchers have developed an expedited and convenient method for synthesizing 2-methylpyridines using a simplified bench-top continuous flow setup . This approach offers several advantages over conventional batch reactions:
- TPEN, a cation chelator, effectively inhibits biofilm formation by Trichosporon asahii and reduces hyphal formation. The inhibitory effects of TPEN can be reversed by adding excess zinc .
- Structurally interesting compounds with high functionality have been synthesized. These N-pyridinylmethyl engrafted bisarylmethylidenepyridinones exhibit good yield and have been characterized using spectroscopic analysis and single crystal X-ray diffraction studies .
Flow Synthesis of 2-Methylpyridines via α-Methylation
Inhibition of Biofilm Formation by N,N,N′,N′-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN)
Functionalized N-Pyridinylmethyl Engrafted Bisarylmethylidenepyridinones
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrabactin, have been shown to selectively bind to specific receptor complexes
Mode of Action
It’s known that the nature of the ligand can be critical to target specific receptor complexes . The compound likely interacts with its targets, leading to changes in cellular processes. More research is required to elucidate the exact mechanism of interaction.
Biochemical Pathways
For instance, N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine, a zinc chelator, has been shown to inhibit biofilm and hyphal formation
Pharmacokinetics
A compound with a similar structure, n-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide, has been evaluated for its pharmacokinetic properties . It was found to be highly bound to plasma proteins and showed no significant inhibitory effects on major CYP450 enzymes . The clearance for this compound was found to be 1.19 and 1.46 L/h/kg in rats and dogs, respectively . The absolute bioavailability in rat and dog were approximately 34.5% and 53.1%, respectively .
Result of Action
For instance, N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine, a zinc chelator, effectively inhibited biofilm formation and reduced hyphal formation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-pyridinylmethyl)-1-benzofuran-2-carboxamide. For instance, the presence of zinc was found to suppress the inhibitory effect of N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine on biofilm and hyphal formation
Orientations Futures
Propriétés
IUPAC Name |
N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-15(17-10-12-6-3-4-8-16-12)14-9-11-5-1-2-7-13(11)19-14/h1-9H,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNJMOUOTREKMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[3,4-bis(benzyloxy)benzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5584196.png)
![4,6-dimethyl-2-[(2-pyridinylmethyl)thio]nicotinonitrile](/img/structure/B5584204.png)
![1-(4-{4-[4-(methylthio)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5584212.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)butanamide](/img/structure/B5584225.png)

![4-{[(4-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5584234.png)
![N-(4-chlorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5584240.png)

![1-(cyclopropylmethyl)-4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5584249.png)

![1-[1-(cyclohexylcarbonyl)-L-prolyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5584271.png)
![1-(2-furoyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B5584273.png)

![N-cyclohexyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetamide](/img/structure/B5584291.png)